(S)-1-(3-Methylpiperazin-1-yl)ethanone
Overview
Description
(S)-1-(3-Methylpiperazin-1-yl)ethanone is a chiral compound featuring a piperazine ring substituted with a methyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(3-Methylpiperazin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (S)-1-(3-Methylpiperazin-1-yl)ethanol.
Oxidation: The alcohol group in (S)-1-(3-Methylpiperazin-1-yl)ethanol is oxidized to form the ethanone moiety. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Using continuous flow reactors to ensure efficient and controlled oxidation.
Purification: Employing techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (S)-1-(3-Methylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(S)-1-(3-Methylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(3-Methylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: It may bind to receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
(S)-1-(3-Methylpiperazin-1-yl)propanone: Similar structure but with a propanone moiety.
(S)-1-(3-Methylpiperazin-1-yl)butanone: Contains a butanone group instead of ethanone.
Uniqueness: (S)-1-(3-Methylpiperazin-1-yl)ethanone is unique due to its specific chiral configuration and the presence of the ethanone group, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
1-[(3S)-3-methylpiperazin-1-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6-5-9(7(2)10)4-3-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYYCBKNOERRJ-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279795 | |
Record name | 1-[(3S)-3-Methyl-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612493-89-7 | |
Record name | 1-[(3S)-3-Methyl-1-piperazinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612493-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3S)-3-Methyl-1-piperazinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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